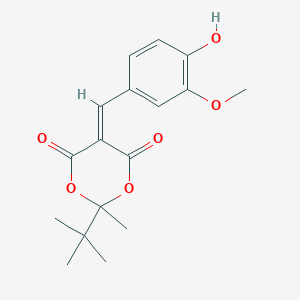

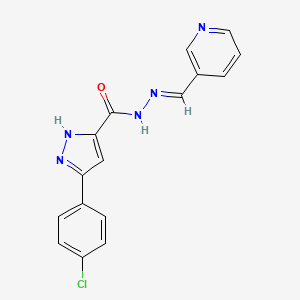

![molecular formula C17H17F3N2O2S B5519517 2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The specific compound is a part of a class of chemicals that combine several functional groups, including trifluoromethyl phenyl, thiazolyl carbonyl, and oxazepane rings. These functional groups contribute to its unique chemical and physical properties, making it of interest in materials science, pharmacology, and chemical synthesis research.

Synthesis Analysis

The synthesis of such compounds typically involves multiple steps, including the formation of the core structure followed by the addition of functional groups through various chemical reactions. For instance, compounds with similar structures have been synthesized through reactions that involve the addition of trifluoromethyl groups, the formation of thiazolyl carbonyl structures, and the closure of oxazepane rings. These processes often require specific conditions, such as the presence of catalysts or particular solvents, to proceed efficiently (Qin & Zard, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the arrangement of its atoms and the spatial configuration of its functional groups. X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used techniques for analyzing these structures. The oxazepane ring, for example, is known to adopt a twist-chair conformation, contributing to the molecule's overall three-dimensional shape and its reactivity (Govindaraj et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane" is influenced by its functional groups. For example, the presence of a trifluoromethyl group can enhance the molecule's electronegativity, affecting its interactions with other molecules. Similarly, the thiazolyl carbonyl group can participate in various chemical reactions, such as nucleophilic substitutions or additions, due to the presence of a carbonyl carbon (Coyanis et al., 2003).

Applications De Recherche Scientifique

Anticancer Applications

- Thiazole and Thiadiazole Derivatives : A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives with significant anticancer activities. These compounds were evaluated against Hepatocellular carcinoma cell lines, showing promising results as potential anticancer agents (Gomha et al., 2017).

Photochromic Materials

- Mixed Crystals with Diarylethenes : Research on mixed crystals containing diarylethenes, including thiazolyl and oxazolyl derivatives, demonstrated different colors upon illumination with specific wavelengths. This study highlights the application of such compounds in developing photoresponsive materials (Takami et al., 2007).

Catalytic Activation and Organic Synthesis

- Carbonylation Reactions : A study described the ruthenium-catalyzed carbonylation of 2-phenyloxazolines, demonstrating the synthetic utility of these reactions in organic synthesis. The presence of oxazoline rings was crucial for the carbonylation to proceed, indicating the role of such compounds in facilitating specific organic transformations (Ie et al., 2000).

Antimicrobial Activities

- Thiazoles and Fused Derivatives : Another study focused on the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities against bacterial and fungal strains. This research underscores the potential of thiazole-based compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Liquid Crystal Materials

- Heterocyclic Liquid Crystals : Research on heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione highlighted their potential in creating materials with high phase transition temperatures and specific mesomorphic behaviors (Yeap et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-methyl-1,4-oxazepan-4-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2S/c1-11-9-22(7-2-8-24-11)16(23)14-10-25-15(21-14)12-3-5-13(6-4-12)17(18,19)20/h3-6,10-11H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRISNYULPAPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCO1)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)

![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)